6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid
Description
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 1,6-dihydropyrimidine core substituted at the 2-position with a (propylthio)methyl group and at the 5-position with a carboxylic acid moiety. The compound is of interest in medicinal chemistry due to its structural similarity to pyrimidine-based xanthine oxidase inhibitors (XOIs) .
Pyrimidine derivatives are widely studied for their biological activities, particularly as XOIs for treating hyperuricemia and gout. The (propylthio)methyl substituent introduces a sulfur-containing alkyl chain, which may enhance lipophilicity and influence binding interactions in enzymatic targets .
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
6-oxo-2-(propylsulfanylmethyl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-2-3-15-5-7-10-4-6(9(13)14)8(12)11-7/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
JNBPHSIBCNAPFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-(hydroxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate with propylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like methanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly matrix metalloproteinase inhibitors.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and arthritis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a matrix metalloproteinase inhibitor, it binds to the active site of the enzyme, preventing the degradation of extracellular matrix components. This inhibition can reduce inflammation and tissue damage in diseases like arthritis .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous pyrimidine-5-carboxylic acid derivatives:
Key Observations:
- Electronic Effects : The trifluoromethyl group (CF₃) in the analog from introduces strong electron-withdrawing effects, which may alter electronic distribution and binding affinity .
- Steric Considerations : The thiazole ring in provides a planar, aromatic substituent, enabling π-π stacking interactions absent in alkyl-substituted analogs .
Xanthine Oxidase Inhibition (XOI):
Pyrimidine-5-carboxylic acid derivatives are prominent XOIs. For example:
- Mao et al. (2019): Derivatives with 4-alkoxy-3-cyanophenyl groups exhibited IC₅₀ values < 1 μM, highlighting the importance of bulky, electron-deficient substituents for potency .
- Zhang et al. (2019) : Tetrazolylphenyl-substituted analogs showed enhanced activity (IC₅₀ ~0.5 μM) due to hydrogen bonding with the enzyme’s active site .
While specific data for the target compound is unavailable, its (propylthio)methyl group may mimic hydrophobic interactions observed in these studies. The sulfur atom could also participate in hydrogen bonding or coordinate with metal ions in the enzyme .
Biological Activity
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications as supported by various studies.
- Molecular Formula : C₉H₁₁N₂O₃S
- Molecular Weight : 215.26 g/mol
- CAS Number : 18529-69-6
Synthesis
The synthesis of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with propylthio methyl groups. The detailed synthetic routes may include the use of various reagents and conditions that optimize yield and purity.
Antitumor Activity
Several studies have reported the antitumor properties of compounds similar to 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid. For instance, derivatives of dihydropyrimidines have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12.2 | Apoptosis induction |
| Compound B | A549 (lung cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Research indicates that compounds containing the dihydropyrimidine structure exhibit antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes involved in various metabolic processes. For example, it may act as an inhibitor of human leukocyte elastase, which is implicated in inflammatory diseases. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access.
Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid on MCF-7 cells. Results showed that at a concentration of 12 µM, the compound induced significant apoptosis as evidenced by flow cytometry analysis.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains, suggesting a broad-spectrum antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
